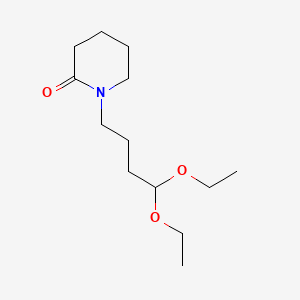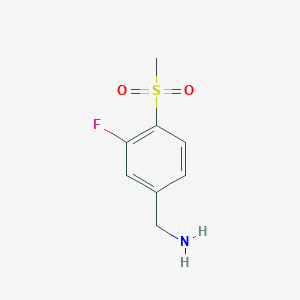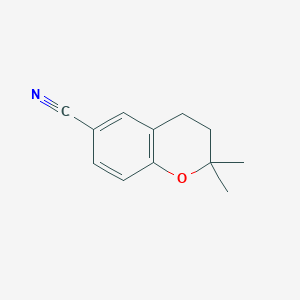
2,2-Dimethylchromane-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2-Dimethylchromane-6-carbonitrile is a substituted benzopyran compound It is known for its unique chemical structure, which includes a cyano group at the 6th position and two methyl groups at the 2nd position of the benzopyran ring
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylchromane-6-carbonitrile can be synthesized through the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
2,2-Dimethylchromane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: Substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include epoxides, reduced derivatives, and substituted benzopyrans. For example, this compound can be used in the synthesis of 3,4-epoxy-6-cyano-2,2-dimethylchromene via epoxidation .
科学的研究の応用
2,2-Dimethylchromane-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethylchromane-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit histone deacetylase, leading to antiproliferative activity against cancer cell lines . The cyano group and the benzopyran ring play crucial roles in its biological activity.
類似化合物との比較
2,2-Dimethylchromane-6-carbonitrile can be compared with other similar compounds, such as:
2,2-Dimethylchromene: Lacks the cyano group, resulting in different chemical and biological properties.
6-Cyano-2,2-dimethylchromene: Similar structure but different reactivity and applications.
3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran:
The presence of the cyano group in this compound makes it unique and imparts specific chemical and biological properties that are not observed in its analogs.
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
NBUWNTIATBQVDR-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C(O1)C=CC(=C2)C#N)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[N-(3-chlorophenyl)formimidoyl]phenol](/img/structure/B8752918.png)
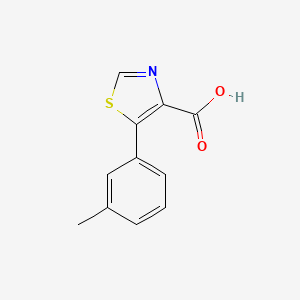

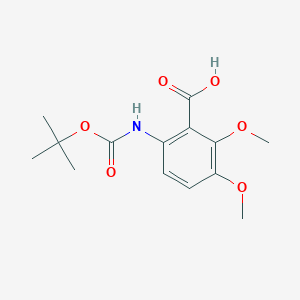
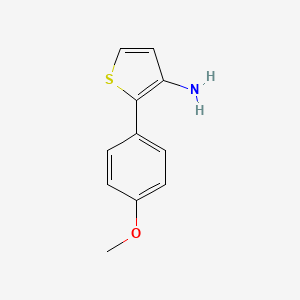


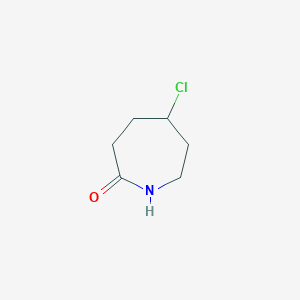

![Sodium imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8753000.png)


